molecular formula C12H15FO2 B8728132 2-fluoro-4-pentylBenzoic acid CAS No. 123843-53-8

2-fluoro-4-pentylBenzoic acid

Cat. No.: B8728132
CAS No.: 123843-53-8
M. Wt: 210.24 g/mol
InChI Key: MBKLYSRTBPOBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-pentylbenzoic acid ( 123843-53-8) is a fluorinated benzoic acid derivative with the molecular formula C 12 H 15 FO 2 and a molecular weight of 210.25 g/mol . This compound serves as a versatile and valuable building block in advanced materials science, particularly in the synthesis of liquid crystals . The molecular structure, featuring a pentyl chain and a fluorine substituent on the benzoic acid ring, is engineered to influence mesophase behavior, aiding in the development of new materials with specific electro-optical properties . Beyond materials research, this compound falls into the category of fluorinated building blocks that are crucial for modern drug discovery and medicinal chemistry . The carboxylic acid functional group provides a reactive handle for further synthetic modification, allowing researchers to readily create amide derivatives or other complex molecules for screening and development as Active Pharmaceutical Ingredients (APIs) . The documented synthetic routes for this compound highlight its accessibility for research purposes . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate lab safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123843-53-8

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-fluoro-4-pentylbenzoic acid

InChI

InChI=1S/C12H15FO2/c1-2-3-4-5-9-6-7-10(12(14)15)11(13)8-9/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

MBKLYSRTBPOBGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Fluoro 4 Pentylbenzoic Acid and Its Structural Analogs

Fluorination Strategies for Benzoic Acid Scaffolds: Academic Perspectives

The introduction of fluorine onto a benzoic acid framework can be accomplished through several strategic approaches, broadly categorized into nucleophilic and electrophilic methods. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Nucleophilic Fluorination Pathways to Ortho-Fluorobenzoic Acids

Achieving fluorination at the ortho position of a benzoic acid derivative via nucleophilic aromatic substitution is a significant challenge due to the electron-donating nature of the carboxylate group. However, modern methodologies have provided effective solutions. One such advanced protocol involves the use of hypervalent iodine compounds.

Researchers have reported a transition metal-free synthesis of 2-fluorobenzoic acids through the nucleophilic fluorination of readily available 1-arylbenziodoxolones. This method employs fluoride (B91410) salts, such as cesium fluoride (CsF), in polar aprotic solvents to displace the hypervalent iodine group, yielding the ortho-fluorinated product. This pathway is particularly advantageous for creating the 2-fluoro substitution pattern required for the target molecule. The reactivity of these precursors can be enhanced by the presence of electron-withdrawing groups on the benziodoxolone scaffold.

Precursor TypeFluoride SourceSolventTemperature (°C)Outcome
1-ArylbenziodoxoloneCsFDMF150Low yield of 2-fluorobenzoic acid
5-Nitro-1-arylbenziodoxoloneCsFDMF150High yield (up to 89%) of 2-fluoro-5-nitrobenzoic acid
Aryliodoxole[¹⁸F]KFMeCN80Efficient preparation of radiolabeled [¹⁸F]-fluorobenzoic acids

Electrophilic Fluorination in the Synthesis of Fluorinated Benzoic Acid Derivatives

Electrophilic fluorination offers a complementary approach where a carbon-centered nucleophile (the aromatic ring) attacks an electrophilic source of fluorine ("F+"). This method is governed by the directing effects of the substituents on the aromatic ring. For a benzoic acid scaffold, the carboxyl group is a deactivating meta-director. Therefore, direct electrophilic fluorination of benzoic acid itself is not a viable route to obtaining the ortho-fluoro isomer.

However, this strategy becomes highly relevant when the substitution order is altered or when using a starting material with activating, ortho-para directing groups. A variety of modern electrophilic fluorinating agents, often containing a nitrogen-fluorine (N-F) bond, have been developed to be safer and more practical than hazardous reagents like elemental fluorine. The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrates and reagents involved.

Reagent NameAcronymClassCharacteristics
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor® (F-TEDA-BF₄)Cationic N-FHighly reactive, stable, and widely applicable for electron-rich aromatics.
N-FluorobenzenesulfonimideNFSINeutral N-FEconomical, stable, and effective for fluorinating a range of compounds including aromatic hydrocarbons.
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral N-FEffective and commonly used in mechanistic studies.

Advanced Alkylation Reactions for Pentyl Side Chain Elaboration in Benzoic Acid Systems

Introducing a straight-chain pentyl group onto a benzoic acid framework requires overcoming the challenges of carbocation rearrangement inherent in classical Friedel-Crafts alkylation.

Friedel-Crafts Acylation and Subsequent Reduction for Alkyl Chain Attachment

A reliable and widely used two-step method to install a linear alkyl chain on an aromatic ring is through initial Friedel-Crafts acylation followed by reduction. This process begins with the reaction of an acyl chloride, in this case, pentanoyl chloride , with the aromatic substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) . This reaction forms an aryl ketone. For the synthesis of 2-fluoro-4-pentylbenzoic acid, this acylation would be performed on a 2-fluorobenzoic acid derivative, likely protected as an ester to prevent interference from the carboxylic acid.

The key advantage of this method is that the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement, ensuring the formation of a linear pentanoyl group on the ring. The resulting ketone is then reduced to the corresponding methylene (B1212753) (CH₂) group of the pentyl chain. Two classical methods for this reduction are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). The choice between these methods depends on the substrate's tolerance to strongly acidic or basic conditions.

MethodReagentsConditionsPrimary AdvantagePrimary Limitation
Friedel-Crafts Alkylation R-X, Lewis AcidMildSingle stepProne to carbocation rearrangement and polyalkylation.
Friedel-Crafts Acylation RCOCl, Lewis AcidStoichiometric catalystNo rearrangement of the acyl group; product is deactivated to further substitution.Produces a ketone that requires a subsequent reduction step.
Clemmensen Reduction Zn(Hg), conc. HClStrongly AcidicEffective for aryl-alkyl ketones stable in acid.Not suitable for acid-sensitive substrates (e.g., those with hydroxyl groups).
Wolff-Kishner Reduction H₂NNH₂, KOH, heatStrongly Basic, High TempEffective for base-stable compounds.Not suitable for base-sensitive or thermally unstable substrates.

Alternative Alkylation Protocols for Aromatic Systems

Modern organic synthesis has produced alternative methods for C-H alkylation that can offer different selectivities or milder conditions. Palladium-catalyzed C-H activation has emerged as a powerful tool. Research has demonstrated the Pd(II)-catalyzed ortho-alkylation of benzoic acids using alkyl halides. This method utilizes the carboxylic acid group as a directing group to functionalize the adjacent C-H bond. While this specific example targets the ortho position, related palladium-catalyzed cross-coupling reactions could potentially be adapted for para-alkylation of a suitably functionalized fluorinated aromatic precursor.

Multi-Step Synthetic Sequences for this compound

Combining the aforementioned strategies, a logical multi-step synthesis for this compound can be devised. A plausible and robust academic approach would likely begin with a commercially available ortho-fluorinated starting material to ensure the correct placement of the fluorine atom.

A proposed synthetic route is as follows:

Esterification: 2-Fluorobenzoic acid is first converted to its methyl or ethyl ester, for instance, methyl 2-fluorobenzoate (B1215865) . This protection step is crucial as the free carboxylic acid group would interfere with the subsequent Friedel-Crafts reaction.

Friedel-Crafts Acylation: The methyl 2-fluorobenzoate is then subjected to Friedel-Crafts acylation with pentanoyl chloride and aluminum chloride . The fluorine atom is a weak ortho-para director, and the methoxycarbonyl group is a meta-director. The acylation is expected to occur predominantly at the position para to the fluorine atom (and meta to the ester) due to steric hindrance at the other ortho position. This yields methyl 2-fluoro-4-pentanoylbenzoate.

Ketone Reduction: The ketone functional group of the intermediate is reduced to a methylene group. A Wolff-Kishner reduction would be a suitable choice to avoid potential side reactions associated with the strongly acidic conditions of a Clemmensen reduction on the ester functionality. This step forms methyl 2-fluoro-4-pentylbenzoate .

Hydrolysis: The final step is the saponification (hydrolysis) of the methyl ester back to the carboxylic acid using a base like sodium hydroxide, followed by acidic workup, to yield the final product, This compound .

This sequence strategically utilizes protection chemistry, a regioselective Friedel-Crafts acylation to prevent alkyl chain rearrangement, and selective reduction and deprotection steps to efficiently construct the target molecule.

Convergent Synthesis Approaches to Complex Benzoic Acid Derivatives

A representative convergent strategy is the Suzuki or other cross-coupling reactions. For instance, a boronic acid derivative of a fluorinated benzene (B151609) ring could be coupled with a halogenated pentylbenzene (B43098) fragment, followed by oxidation of an appropriate functional group to the carboxylic acid. This method allows for the modular construction of the target molecule, where different fluorinated cores and alkyl side-chains can be synthesized separately and then combined. The advantage lies in the ability to build a library of analogs by mixing and matching different fragments, a process that is less efficient in a linear, sequential synthesis.

Another powerful convergent method is the peptide coupling approach, which, while more commonly associated with amide bond formation, highlights the principle of joining complex, pre-synthesized units. In a similar vein, the synthesis of complex biaryl compounds, which can be precursors to benzoic acids, often employs convergent cross-coupling strategies to join two distinct aryl fragments.

Sequential Synthesis Pathways for Substituted Benzoic Acids

Sequential, or linear, synthesis is a more traditional approach where a starting material is modified step-by-step to build the final product. This method is common for the preparation of substituted benzoic acids where the substitution pattern can be controlled through the directing effects of functional groups.

A plausible sequential pathway to this compound could start from a readily available material like m-fluorotoluene. The synthesis would proceed through a series of well-established reactions:

Friedel-Crafts Acylation/Alkylation: The starting material could be acylated or alkylated at the position para to the fluorine, guided by the ortho-, para-directing nature of the fluorine and methyl groups.

Functional Group Interconversion: The installed alkyl or acyl group can be modified. For example, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction would yield the pentyl side chain.

Oxidation to Carboxylic Acid: The methyl group originally on the ring can be oxidized to a carboxylic acid. This is a common transformation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The order of these steps is critical to ensure correct regiochemistry. For example, oxidizing the methyl group to a meta-directing carboxylic acid early in the synthesis would alter the position of subsequent electrophilic substitutions.

An alternative sequential route starts with a different precursor, such as 4-bromo-3-fluorotoluene. guidechem.com This pathway involves:

Lithiation and Carboxylation: The aryl bromide is treated with an organolithium reagent (like n-butyllithium) at low temperature, followed by quenching with solid carbon dioxide (dry ice). This introduces the carboxylic acid group. guidechem.com

Side-Chain Installation: The pentyl group would need to be introduced, potentially via a separate series of reactions on a different precursor before the carboxylation step.

The choice of pathway often depends on the availability of starting materials and the desire to avoid isomeric mixtures that require difficult purification steps.

Strategic Considerations in the Synthesis of Fluorinated Alkylbenzoic Acids

The synthesis of molecules like this compound requires careful planning to address challenges related to regioselectivity, chemoselectivity, and the unique reactivity imparted by the fluorine atom.

Regio- and Chemoselective Synthetic Transformations for this compound Precursors

Achieving the desired 2-fluoro-4-pentyl substitution pattern is a primary challenge. The fluorine atom is an ortho-, para-director for electrophilic aromatic substitution, but it is deactivating. The pentyl group is also an ortho-, para-director and is activating. When both are present, they direct incoming electrophiles to the same positions (relative to themselves), but the interplay of their electronic effects can lead to mixtures of products.

Regioselective Strategies:

Directed Ortho-Metalation (DoM): Functional groups that can coordinate with organolithium reagents can direct metalation (and subsequent electrophilic quenching) to the adjacent ortho position. While a fluorine atom itself is not a strong directing group for DoM, a carboxylic acid or a protected derivative is. Therefore, metalating 2-fluorobenzoic acid could be a strategy, although the pentyl group would need to be introduced via a different mechanism.

Blocking Groups: In some cases, a position on the ring can be temporarily blocked to force a reaction to occur at a different site. The blocking group is then removed in a later step.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups can activate an aromatic ring to nucleophilic attack. While fluorine is not a strong activating group for SNAr compared to a nitro group, its introduction can sometimes be achieved this way on a suitably activated precursor. arkat-usa.orgumn.edu For instance, the synthesis of 2-fluorobenzoic acids has been achieved via nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.orgumn.edu

Chemoselective Strategies: Chemoselectivity involves reacting one functional group in the presence of others. For example, when oxidizing an alkyl side chain to a carboxylic acid, it is crucial that other sensitive parts of the molecule are not affected.

Selective Oxidation: Oxidizing a methyl group to a carboxylic acid using KMnO₄ requires robust conditions that other alkyl groups, like the pentyl chain, might not withstand without some degradation. A common strategy is to introduce the carboxylic acid functionality from a group that is more easily and selectively transformed, such as a formyl group or via carboxylation of an organometallic intermediate. guidechem.comchemicalbook.com

Protecting Groups: If a functional group is sensitive to the reaction conditions required for another transformation, it can be temporarily protected. For instance, a carboxylic acid might be converted to an ester to prevent it from interfering with a subsequent Grignard reaction.

Below is a table summarizing potential regioselective reactions for synthesizing precursors.

Reaction TypeReagentsPurposeSelectivity Control
Friedel-Crafts AcylationPentanoyl chloride, AlCl₃Introduces the acyl precursor to the pentyl groupGoverned by directing effects of existing substituents (e.g., F)
Grignard Reaction1-Bromobutane, Mg; then ketoneBuilds the pentyl chain from a carbonyl groupReaction occurs at the carbonyl carbon
Directed Ortho-Metalationn-BuLi, TMEDA; then electrophileFunctionalizes the position ortho to a directing groupThe directing group dictates the position of lithiation
Suzuki CouplingAryl boronic acid, Aryl halide, Pd catalystForms a C-C bond between two aryl groupsPosition of the boronic acid and halide determines connectivity

Implementation of Sustainable Synthesis Practices in Fluorinated Benzoic Acid Chemistry

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated benzoic acids, several areas offer opportunities for more sustainable practices. societechimiquedefrance.fr

Alternative Solvents: Many traditional organic reactions use volatile and often toxic solvents. Research into "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ionic liquids, or even water can significantly reduce environmental harm. nih.gov For example, modified Ullmann-Goldberg reactions have been successfully performed in the bio-based solvent 2-MeTHF, showing increased yields compared to traditional toluene. nih.gov

Catalysis: Using catalytic amounts of a substance is preferable to stoichiometric reagents, as it reduces waste. This includes developing more efficient metal catalysts for cross-coupling reactions or exploring biocatalysis. researchgate.net Enzymatic synthesis, for instance, offers a route to fluorinated compounds under mild conditions, although challenges remain in applying it to complex, non-natural molecules. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a method to dramatically reduce reaction times and often increase yields, contributing to lower energy consumption compared to conventional heating. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can sometimes offer better atom economy than long, linear sequences with many byproduct-forming steps.

Safer Fluorinating Agents: The development and use of safer and more manageable fluorinating agents is a key area of green chemistry research. While elemental fluorine (F₂) is highly reactive and hazardous, alternative reagents offer milder conditions. Solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) represents a step forward, avoiding the need for highly polar, high-boiling solvents. rsc.org

The following table outlines some sustainable approaches relevant to the synthesis of fluorinated aromatics.

Sustainable PracticeTraditional MethodGreener AlternativeBenefit
Solvent Choice Toluene, Dichloromethane2-MeTHF, Water, Supercritical CO₂Reduced toxicity and environmental persistence societechimiquedefrance.frnih.gov
Fluorination Balz-Schiemann (uses HF)Nucleophilic fluorination with KF/CsF arkat-usa.orgrsc.orgAvoids highly corrosive reagents, milder conditions
Energy Input Conventional reflux (hours)Microwave irradiation (minutes) nih.govReduced energy consumption, faster reactions
Oxidation Stoichiometric KMnO₄, CrO₃Catalytic oxidation (e.g., with TBHP/Oxone) researchgate.netReduced heavy metal waste, improved safety
Reaction Conditions Anhydrous, inert atmosphereSolid-state mechanochemical reactions rsc.orgEliminates bulk solvents, simplifies procedure

By integrating these strategies, the synthesis of this compound and its analogs can be approached in a manner that is not only chemically efficient but also environmentally responsible.

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 4 Pentylbenzoic Acid and Its Derivatives

Comprehensive Structural Elucidation by Advanced Spectroscopic Methods

Advanced spectroscopic methods are indispensable for determining the precise three-dimensional structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography provide detailed insights into the atomic connectivity, molecular formula, and solid-state conformation of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a map of the molecular structure.

For a close analog, 2-fluoro-4-(methoxycarbonyl)benzoic acid , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be readily assigned. nih.govresearchgate.net The acidic proton of the carboxyl group appears as a broad singlet far downfield, typically around δ 10.5 ppm. nih.govresearchgate.net The aromatic region displays three signals corresponding to the protons on the benzene (B151609) ring. The fluorine atom at position 2 and the methoxycarbonyl group at position 4 create a specific splitting pattern due to spin-spin coupling. nih.govresearchgate.net

Extrapolating to 2-fluoro-4-pentylbenzoic acid , the aromatic region would show a similar pattern of three protons. The pentyl group at position 4 would introduce a new set of signals in the upfield (aliphatic) region of the spectrum. This would include a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a series of multiplets for the three methylene (B1212753) groups (CH₂) in the middle of the chain, and a triplet for the methylene group attached to the aromatic ring at a more downfield position (around δ 2.7 ppm) due to deshielding by the benzene ring.

The ¹³C NMR spectrum provides information on each unique carbon atom. In 2-fluoro-4-(methoxycarbonyl)benzoic acid, signals for the carboxyl carbon and the ester carbonyl carbon are observed downfield (δ 160-170 ppm). nih.govresearchgate.net The aromatic carbons show complex signals, with their chemical shifts influenced by the fluorine and carboxyl substituents. The carbon directly bonded to the fluorine atom (C2) exhibits a large doublet due to one-bond C-F coupling. nih.govresearchgate.net For this compound, the spectrum would additionally feature five distinct signals in the aliphatic region (δ 14-36 ppm) corresponding to the carbons of the pentyl chain.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid nih.govresearchgate.net

NucleusAssignmentChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹HCOOH10.5br s
¹HAr-H8.10t, J = 7.8
¹HAr-H7.89d, J = 8.2
¹HAr-H7.82d, J = 11.0
¹HOCH₃3.97s
¹³CC=O (acid & ester)168.6, 165.0-
¹³CC-F163.4 (d, ¹JCF)-
¹³CAr-C136.7, 132.8, 124.9, 121.3, 118.4-
¹³COCH₃52.8-

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and molecular formula. For 2-fluoro-4-(methoxycarbonyl)benzoic acid (C₉H₇FO₄), the calculated mass of the molecular ion is 198.0328 amu, which closely matches the experimentally found value of 198.0331 amu, confirming its molecular formula. nih.gov

For the target molecule, This compound , the molecular formula is C₁₂H₁₅FO₂. The theoretical exact mass for its molecular ion [M]⁺ would be 210.1056 amu. An HRMS measurement would be expected to confirm this value with high precision.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. For benzoic acid derivatives, common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45) to form the benzoyl cation. docbrown.info The most prominent peak is often the phenyl cation at m/z 77, resulting from the loss of the carboxyl group. docbrown.info For 4-alkyl substituted benzoic acids, a characteristic fragmentation is the benzylic cleavage, which involves the loss of an alkyl radical. researchgate.net For this compound, a significant fragment would be expected from the cleavage of the C₄H₉ radical from the pentyl chain, leading to a stable benzylic cation.

X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions. Studies on derivatives like 2-fluoro-4-(methoxycarbonyl)benzoic acid show that these molecules often form centrosymmetric dimers in the solid state. nih.gov This dimerization occurs through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov

Table 2: Representative Crystallographic Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid nih.gov

ParameterValue
Molecular FormulaC₉H₇FO₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.536
b (Å)7.591
c (Å)8.523
α (°)99.480
β (°)108.748
γ (°)99.240
Key FeatureForms centrosymmetric dimers via O-H···O hydrogen bonds.

Vibrational Spectroscopic Approaches for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies.

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. For This compound , the spectrum would be dominated by features characteristic of a carboxylic acid, a substituted benzene ring, and an alkyl chain.

The most prominent feature for the carboxylic acid is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded dimer. nist.gov The carbonyl (C=O) stretching vibration appears as a strong, sharp band, typically around 1680-1710 cm⁻¹ for aromatic acids. The C-O stretching and O-H bending vibrations also give rise to characteristic bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. spectrabase.com

The aromatic ring gives rise to several absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the C-F bond would be confirmed by a strong absorption band for the C-F stretch, typically found in the 1250-1100 cm⁻¹ range. Finally, the pentyl group would contribute C-H stretching vibrations around 2960-2850 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. nih.gov

Table 3: Predicted Characteristic FTIR Vibrational Modes for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300-2500O-H stretch (broad)Carboxylic Acid Dimer
2960-2850C-H stretchPentyl Group
1710-1680C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
1320-1210C-O stretchCarboxylic Acid
1250-1100C-F stretchAryl-Fluoride

Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For This compound , the Raman spectrum would be expected to show a strong signal for the symmetric "ring breathing" mode of the substituted benzene ring, typically observed near 1000 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also typically strong in Raman spectra. nih.gov In contrast to FTIR, the C=O stretch of the carboxyl group is often weaker in Raman spectra, while the O-H stretch is usually very weak and difficult to observe. The C-H stretching and bending modes of the pentyl group would also be present. nih.gov The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule. nih.gov

Surface and Interface Characterization relevant to Thin Film and Material Applications

The behavior of this compound in thin films and as part of larger material systems is critically dependent on its surface properties. Advanced spectroscopic techniques are essential for probing the elemental and chemical composition, as well as the nanoscale chemical distribution at surfaces and interfaces.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. bris.ac.uk When applied to a thin film of this compound, XPS analysis provides detailed insight into the surface chemistry. The technique involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. bris.ac.uk

A survey scan would confirm the presence of carbon, oxygen, and fluorine, the constituent elements of the molecule. High-resolution spectra of the C 1s, O 1s, and F 1s regions would provide information about the specific bonding environments.

Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum is expected to be the most complex, with multiple peaks corresponding to the different chemical states of the carbon atoms in the molecule. Deconvolution of this spectrum would reveal distinct peaks for:

Carboxylic Acid Carbon (-COOH): This carbon is bonded to two oxygen atoms and is expected at the highest binding energy due to the strong electron-withdrawing effect of the oxygen atoms.

Aromatic Carbon bonded to Fluorine (C-F): The fluorine atom is highly electronegative, causing a significant positive shift in the binding energy of the carbon atom it is bonded to.

Aromatic Carbons (C-C/C-H): The six carbons of the benzene ring (excluding the one bonded to fluorine and the one bonded to the carboxyl group) would appear at a lower binding energy.

Aliphatic Pentyl Chain Carbons (-C5H11): The carbons in the pentyl group are in a hydrocarbon environment and are expected at the lowest binding energy within the C 1s envelope.

Oxygen (O 1s) Spectrum: The O 1s spectrum would be deconvoluted into two peaks, representing the two different oxygen environments in the carboxylic acid group:

Carbonyl Oxygen (C=O): The doubly bonded oxygen.

Hydroxyl Oxygen (-OH): The singly bonded oxygen.

Fluorine (F 1s) Spectrum: The F 1s spectrum is expected to show a single peak, corresponding to the carbon-fluorine bond.

The following table summarizes the expected binding energies for the different chemical states in this compound.

Interactive Data Table: Expected XPS Binding Energies for this compound

Core Level Functional Group Expected Binding Energy (eV)
C 1s -COOH ~288.5 - 289.5
C 1s Ar-C -F ~286.0 - 287.0
C 1s Ar-C -COOH ~285.5 - 286.5
C 1s Ar C -H / C -C ~284.8 - 285.2
C 1s -C H₂- (Pentyl) ~284.5 - 285.0
O 1s C=O ~532.0 - 533.0
O 1s -O H ~533.5 - 534.5
F 1s C-F ~688.0 - 689.0

Atomic Force Microscopy-Infrared (AFM-IR) for Localized Chemical Information

Atomic Force Microscopy-Infrared (AFM-IR) is a powerful technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. sci-hub.se This method provides simultaneous topographical and chemical information at the nanoscale, making it ideal for characterizing thin films of this compound and its derivatives. nih.govelettra.eu

The technique operates by using the sharp tip of an AFM cantilever to detect the local thermal expansion of a sample that is illuminated by a tunable, pulsed infrared laser. sci-hub.se When the laser wavelength matches an absorption band of the molecule, the sample absorbs energy and heats up, causing a rapid thermal expansion that is detected by the AFM tip. researchgate.net Plotting the cantilever's response as a function of the laser wavenumber generates a local IR absorption spectrum with a spatial resolution down to tens of nanometers. nih.gov

For a thin film of this compound, AFM-IR can be used in two primary modes:

Nanoscale IR Spectroscopy: The AFM tip is placed at a specific location on the sample surface, and the IR laser is scanned through a range of wavenumbers to acquire a full infrared spectrum from that sub-micrometer area. This allows for the identification of molecular functional groups at specific points of interest on the film's surface.

Chemical Imaging: The IR laser is set to a fixed wavenumber corresponding to a specific vibrational mode (e.g., the C=O stretch of the carboxylic acid). The AFM then scans the surface to generate a topographical map and a simultaneous chemical map showing the spatial distribution and intensity of that particular absorption band. stinstruments.com

This approach could reveal details about the film's homogeneity, the orientation of molecules at domain boundaries, or the presence of chemical defects. For example, by mapping the C=O and O-H vibrational modes, one could investigate the formation and distribution of hydrogen-bonded dimers on the surface.

The table below lists the primary functional groups in this compound and their expected characteristic infrared absorption frequencies.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-OH) O-H Stretch (broad) 2500 - 3300
Aliphatic C-H (Pentyl) C-H Stretch 2850 - 2960
Aromatic C-H C-H Stretch 3000 - 3100
Carboxylic Acid (C=O) C=O Stretch 1680 - 1710
Aromatic Ring C=C Stretch 1450 - 1600
Carbon-Fluorine C-F Stretch 1200 - 1300

Computational and Theoretical Investigations of 2 Fluoro 4 Pentylbenzoic Acid: Exploring Molecular Behavior and Reactivity

Quantum Chemical Approaches to Electronic Structure and Energetics

Quantum chemical methods provide a framework for investigating the electronic structure and energetics of molecules with a high degree of accuracy. These approaches are fundamental to understanding the intrinsic properties of 2-fluoro-4-pentylbenzoic acid.

Density Functional Theory (DFT) has been widely employed to explore the conformational landscapes of benzoic acid and its derivatives. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the relative energies of different conformers. researchgate.netnih.gov The conformational flexibility of this molecule primarily arises from the rotation around the C-C bond connecting the carboxylic group to the phenyl ring and the rotations within the pentyl chain.

The potential energy surface of halogenated benzoic acids is often complex, with multiple local minima corresponding to different stable conformers. nih.govresearchgate.net DFT studies allow for the mapping of this landscape, identifying the global minimum energy structure and the energy barriers between different conformations. researchgate.net

Conformer FeaturePredicted InteractionRelative Stability
cis-COOH, O-H···FIntramolecular Hydrogen BondHigh
trans-COOHRepulsive O-H···H interactionLow
Rotamers of pentyl chainVan der Waals interactionsVaries

This table is illustrative and based on general findings for similar molecules. Specific energetic values for this compound would require dedicated computational studies.

For more accurate energetic information, high-level ab initio methods such as Coupled Cluster (CC) theory or composite methods like G4 or CBS-APNO are utilized. elsevierpure.comosti.gov These methods, while computationally more demanding than DFT, provide benchmark-quality data for thermochemical properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). elsevierpure.com

Such calculations are critical for understanding the stability and reactivity of this compound. For instance, the energy of decarboxylation, a common reaction for carboxylic acids, can be accurately predicted. acs.org High-level ab initio methods can also be used to calculate bond dissociation energies (BDEs), providing insights into the weakest bonds in the molecule and potential sites for radical attack. elsevierpure.com For fluorinated carboxylic acids, the C-F and O-H bond energies are of particular interest. elsevierpure.com

Thermochemical PropertySignificance
Enthalpy of FormationIntrinsic stability of the molecule.
Bond Dissociation EnergyLikelihood of bond cleavage and reactivity.
Reaction EnergeticsFeasibility and energy profile of chemical reactions.

This table outlines the significance of various thermochemical properties that can be determined through high-level ab initio calculations.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Association

While quantum chemical calculations provide information on static molecular structures and energetics, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time.

Molecular dynamics simulations can be used to study the conformational dynamics of this compound in different environments, such as in the gas phase or in various solvents. nih.gov These simulations track the atomic motions over time, revealing the accessible conformations and the timescales of transitions between them. This is particularly important for understanding how the solvent environment influences the conformational equilibrium. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Benzoic acids are well-known to form strong intermolecular hydrogen bonds, typically leading to the formation of centrosymmetric dimers in the solid state and in nonpolar solvents. vjst.vn For this compound, the primary intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties of two molecules.

Theoretical studies can quantify the strength of these hydrogen bonds. nih.gov Furthermore, the presence of the fluorine atom and the pentyl chain can lead to other types of intermolecular interactions, such as C-H···F, C-H···π, and van der Waals interactions, which can influence the packing of the molecules in the condensed phase. gatech.edu Computational models can be used to explore how these interactions contribute to the formation of larger supramolecular assemblies. mpg.dersc.org The study of these interactions is crucial for crystal engineering and understanding the solid-state properties of the compound. nih.gov

Interaction TypeDescription
O-H···O Hydrogen BondStrong interaction between carboxylic acid groups, leading to dimerization.
C-H···F InteractionWeaker interaction involving the fluorine atom and hydrogen atoms on adjacent molecules.
π-π StackingInteraction between the aromatic rings of adjacent molecules.
Van der Waals ForcesNon-specific attractive or repulsive forces between molecules.

This table summarizes the key intermolecular interactions that can be investigated theoretically for this compound.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Computational modeling plays a pivotal role in establishing structure-reactivity relationships by correlating calculated molecular properties with observed chemical behavior. For this compound, computational methods can predict various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. scielo.org.zanih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) maps can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the MESP would highlight the electronegative oxygen and fluorine atoms as sites for positive electrostatic potential and the acidic proton of the carboxylic group as a site of high positive potential.

Furthermore, computational models can be used to simulate reaction mechanisms and calculate activation energies, providing a quantitative understanding of the factors that control the reactivity of the molecule. By systematically modifying the structure of the molecule in silico (e.g., changing the position of the fluorine atom or the length of the alkyl chain) and calculating the resulting changes in reactivity descriptors, a clear relationship between molecular structure and chemical reactivity can be established.

Computational Assessment of Fluoro and Pentyl Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic effects of its fluoro and pentyl substituents on the benzoic acid core. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these effects.

The fluorine atom at the ortho-position and the pentyl group at the para-position exert opposing electronic influences on the aromatic ring. The fluorine atom is an electron-withdrawing group due to its high electronegativity, which decreases the electron density of the aromatic ring and increases the acidity of the carboxylic acid group. Conversely, the pentyl group is an electron-donating group through inductive effects, which increases the electron density of the ring.

Table 1: Predicted Electronic Properties of Substituted Benzoic Acids from Computational Studies

Substituent(s)Predicted Effect on AcidityPredicted Dominant Effect
ortho-FluoroIncreaseElectron-withdrawing
para-PentylDecreaseElectron-donating
2-Fluoro, 4-PentylModulated IncreaseA balance of withdrawing and donating effects

Note: This table is a qualitative representation based on established principles of substituent effects in benzoic acids.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic data of molecules like this compound, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311++G(d,p)) nih.govresearchgate.net. These calculations provide the vibrational frequencies and intensities of the molecule's normal modes. By comparing the calculated spectrum with experimental data, researchers can confidently assign the observed absorption bands to specific molecular vibrations. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretch, and various aromatic C-H and C-C vibrations. Theoretical models can also account for intermolecular interactions, such as the hydrogen bonding in the dimeric form of the carboxylic acid, which significantly affects the O-H stretching frequency researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of organic molecules nih.govdergipark.org.tr. These calculations provide theoretical chemical shift values that can be correlated with experimental data to aid in the structural elucidation of the molecule. For this compound, theoretical NMR predictions would help in assigning the chemical shifts of the aromatic protons and carbons, as well as those of the pentyl chain, taking into account the electronic effects of the fluoro and carboxyl groups.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Benzoic Acid

Spectroscopic DataPredicted Value/RangeAssignment
IR Frequency (cm⁻¹)
O-H stretch (dimer)~2500-3300Carboxylic acid
C=O stretch~1680-1710Carboxylic acid
C-F stretch~1200-1300Fluoro substituent
¹³C NMR Chemical Shift (ppm)
Carboxyl Carbon~170-180COOH
Aromatic C-F~160-165 (JC-F)Carbon bonded to Fluorine
¹H NMR Chemical Shift (ppm)
Carboxyl Proton~10-13COOH
Aromatic Protons~7.0-8.2Benzene (B151609) ring
Pentyl Protons~0.9-2.7Alkyl chain

Note: The values in this table are approximate and based on typical ranges for similar functional groups. Actual values for this compound would require specific calculations.

Theoretical Insights into Degradation Pathways and Environmental Interactions of Fluorinated Carboxylic Acids

Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) suggest that degradation can proceed through mechanisms such as decarboxylation, where the carboxylic acid group is removed, and C-C bond cleavage nsf.govrsc.orgresearchgate.net. For this compound, theoretical models could be used to investigate the bond dissociation energies of the various bonds in the molecule to predict the most likely initial steps of thermal degradation.

In terms of environmental interactions, computational chemistry can be used to study the adsorption of fluorinated compounds onto surfaces and their potential for biodegradation. For instance, studies on the microbial degradation of fluorobenzoic acids have identified ring cleavage as a critical step nih.gov. Theoretical models can help to elucidate the reaction mechanisms of enzymatic degradation by calculating the activation energies for different proposed pathways. Understanding these degradation pathways is crucial for assessing the environmental persistence and fate of this compound.

Advanced Materials Science Applications of 2 Fluoro 4 Pentylbenzoic Acid and Its Derivatives

Research into Liquid Crystalline Properties and Mesophase Behavior

The molecular structure of 2-fluoro-4-pentylbenzoic acid, featuring a rod-like (calamitic) shape, makes it and its derivatives prime candidates for forming liquid crystal phases. rsc.org Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, and their behavior is highly dependent on molecular structure. rsc.org Research in this area focuses on how modifications to the fluorinated benzoic acid core and the attached alkyl chain influence the formation and stability of various liquid crystalline states, known as mesophases.

In the context of benzoic acid-based liquid crystals, a lateral fluorine substituent, such as in this compound, can lead to several advantageous modifications:

Dielectric Anisotropy: The position of the fluorine atom strongly influences the dielectric anisotropy (Δε) of the material, a critical parameter for display applications. researchgate.netresearchgate.net Lateral fluorination often enhances the molecular dipole moment, which is a key factor in achieving the desired dielectric properties for devices like thin-film transistor liquid crystal displays (TFT-LCDs). researchgate.net

Melting Point and Mesophase Stability: The steric effect of the fluorine atom, though small, can disrupt intermolecular packing, often leading to a lower melting point compared to non-fluorinated analogues. researchgate.netnih.gov This is beneficial for creating liquid crystal mixtures that operate at room temperature. Furthermore, the electronic effects of fluorine can influence the stability and temperature range of nematic and smectic phases. researchgate.netacs.org

Research on hydrogen-bonded liquid crystals has shown that mixing fluorinated benzoic acids with other liquid crystalline components can effectively tune the physical properties of the resulting mixture, such as the dielectric and elastic constants. nih.gov For instance, the addition of 2-fluorobenzoic acid derivatives has been observed to decrease the dielectric anisotropy in certain mixtures. researchgate.net

The alkyl chain is another critical component that governs the mesomorphic behavior of calamitic liquid crystals. The length and flexibility of this chain directly impact the material's melting point, clearing point (the temperature at which it becomes an isotropic liquid), and the type of mesophase it exhibits.

For a molecule like this compound, the pentyl (C5) chain plays a significant role:

Mesophase Stability: As the length of the terminal alkyl chain increases, the temperature range of the mesophase often broadens. researchgate.netacs.org This is attributed to increased van der Waals forces between the chains of adjacent molecules, which helps to stabilize the ordered liquid crystalline state.

The interplay between the polar, rigid core containing the 2-fluoro-benzoic acid moiety and the flexible, non-polar pentyl chain is what ultimately determines the specific mesophase characteristics. The fluorine atom modifies the core interactions, while the pentyl chain influences the packing and fluidity of the system.

Table 1: Influence of Molecular Components on Liquid Crystal Properties

Molecular Component Primary Influence Effect on Properties
Fluorine Atom Polarity, Dipole Moment, Steric Hindrance Modifies dielectric anisotropy, lowers melting point, affects mesophase stability.
Benzoic Acid Core Rigidity, Hydrogen Bonding Capability Provides the rigid mesogenic unit necessary for liquid crystal formation.

| Pentyl Alkyl Chain | Flexibility, van der Waals Forces, Aspect Ratio | Promotes mesophase formation, influences the type (nematic vs. smectic) and thermal stability of the mesophase. |

Investigations in Polymeric Materials and Specialty Resins

While direct research on the polymerization of this compound is not extensively documented, its molecular structure makes it a highly promising candidate for creating advanced polymers. Its functionalities—a carboxylic acid group for esterification or amidation and a fluorinated aromatic ring with an alkyl tail—are characteristic of monomers used in high-performance liquid crystal polymers (LCPs) and specialty fluoropolymers.

Benzoic acid derivatives are fundamental building blocks for a class of high-performance materials known as aromatic polyesters, or LCPs. researchgate.netbanglajol.info Typically, hydroxybenzoic acids are used in polycondensation reactions to form the rigid, rod-like chains that give LCPs their unique properties. researchgate.net this compound, after modification to its hydroxy equivalent (2-fluoro-4-pentyl-phenol) or by being paired with a diol monomer, could be integrated into polyester or polyamide backbones.

The polymerization process would likely involve step-growth polymerization, where the carboxylic acid group reacts with a hydroxyl or amine group to form an ester or amide linkage, respectively. The resulting polymer would feature the 2-fluoro-4-pentylphenylene unit as a repeating segment in the main chain or as a side chain, depending on the synthetic strategy. Side-chain fluorinated polymers, where fluorinated moieties are attached to a non-fluorinated backbone, are a significant class of materials known for their unique surface properties. dakenchem.com

The inclusion of the this compound moiety into a polymer structure would be expected to impart a combination of properties derived from its constituent parts.

Liquid Crystalline Behavior: If incorporated into the main chain of a rigid polymer, the mesogenic character of the fluorinated alkylbenzoic acid unit could lead to the formation of a liquid crystal polymer. Main-chain LCPs are known for their exceptional mechanical strength, thermal stability, and chemical resistance. acs.org

Enhanced Thermal and Chemical Stability: The presence of the C-F bond, which is one of the strongest single bonds in organic chemistry, enhances the thermal and chemical stability of the polymer. researchgate.netacs.org Fluorinated polymers are known for their resistance to harsh environments, including solvents, acids, and oxidative degradation. bright-chemicals.com

Surface Properties: The fluorinated alkyl groups would likely migrate to the polymer surface, leading to low surface energy. acs.org This imparts hydrophobicity (water repellency) and lipophobicity (oil repellency), which are desirable for applications such as protective coatings, low-friction surfaces, and stain-resistant materials. researchgate.netbright-chemicals.com

Dielectric Properties: The polar nature of the C-F bond would influence the dielectric constant of the polymer. Fluorinated polymers often have low dielectric constants, making them valuable as insulating materials in electronics. researchgate.net

Table 2: Predicted Property Enhancements in Polymers Incorporating this compound Units

Polymer Property Expected Influence of Monomer Unit Potential Application
Mechanical Strength High (if forming a main-chain LCP) High-performance fibers, composites
Thermal Stability High High-temperature electronics, automotive components
Chemical Resistance High Chemical processing equipment, protective coatings
Surface Energy Low Non-stick coatings, hydrophobic/oleophobic textiles

| Dielectric Constant | Low | Electrical insulation, microelectronics |

Exploration in Organic Electronic and Optoelectronic Materials

The unique electronic properties conferred by fluorine substitution make fluorinated organic materials, including derivatives of this compound, attractive for use in organic electronics. rsc.org Fluorination is a key strategy for tuning the energy levels of organic semiconductors, enhancing their performance and stability in devices. rsc.org

The incorporation of fluorine atoms into a conjugated organic molecule lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This has several beneficial consequences for electronic devices:

Improved Electron Injection/Transport: Lowering the LUMO level makes it easier to inject electrons, which can lead to the development of n-type or ambipolar (transporting both holes and electrons) organic semiconductors.

Enhanced Stability: A lower HOMO level makes the material more resistant to oxidation, leading to greater environmental and operational stability for devices. rsc.org

Controlled Molecular Packing: Non-covalent interactions involving fluorine can influence the solid-state packing of molecules, which is critical for efficient charge transport. rsc.org

Liquid crystalline materials possessing these properties are particularly interesting for applications such as:

Organic Field-Effect Transistors (OFETs): The self-organizing nature of liquid crystals can be harnessed to create highly ordered semiconductor films. researchgate.netacs.org The smectic phases, with their layered structures, are especially promising for achieving high charge carrier mobility. acs.orgresearchgate.net Fluorinated liquid crystal semiconductors are actively researched for this purpose.

Organic Light-Emitting Diodes (OLEDs): While not direct emitters themselves, benzoic acid derivatives can be used as building blocks for host materials or other components in OLEDs. nih.govmdpi.comnih.gov For example, benzoic acid has been used to treat conductive polymer electrodes to enhance the performance of flexible OLEDs. researchgate.netnih.gov The electronic tuning provided by the fluorine atom and the processing advantages offered by the pentyl chain could be leveraged in designing new materials for OLED layers.

Sensors and Actuators: The responsiveness of liquid crystals to external stimuli (like electric fields or the presence of chemicals) makes them suitable for sensor applications. acs.org Fluorinated liquid crystals are also explored for their piezoelectric and ferroelectric properties, which are useful in actuators and nonvolatile memory devices. researchgate.net

The combination of liquid crystalline properties and the electronic modifications from the fluoro-substituent makes materials derived from this compound promising candidates for creating the next generation of solution-processable, high-performance organic electronic devices.

Precursor Role in the Synthesis of Functional Materials for Optoelectronic Devices

This compound serves as a crucial precursor in the synthesis of advanced functional materials, particularly liquid crystals, which are integral components in a variety of optoelectronic devices. The unique molecular architecture of this compound, featuring a fluorine atom, a pentyl chain, and a carboxylic acid group, allows for the systematic design and synthesis of mesogenic molecules with tailored properties. The presence of the fluorine atom can influence the material's dielectric anisotropy, viscosity, and thermal stability, all of which are critical parameters for the performance of liquid crystal displays (LCDs) and other optoelectronic applications.

The synthesis of liquid crystals from this compound typically involves esterification reactions. The carboxylic acid group readily reacts with a variety of phenols or other hydroxyl-containing compounds to form ester linkages, which are common in the core structure of many liquid crystalline materials. By carefully selecting the reaction partners, researchers can create a diverse library of liquid crystal compounds with varying mesophase behaviors, such as nematic and smectic phases. The nematic phase is essential for the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs, which are widely used in commercial electronics.

The general synthetic approach often involves the conversion of the benzoic acid to a more reactive acyl chloride, followed by reaction with a suitable phenol. This method allows for the efficient formation of the desired ester. The resulting compounds can then be purified and their liquid crystalline properties characterized using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Property Influence of this compound Moiety
Dielectric Anisotropy The fluorine substituent can enhance the dielectric anisotropy, a key parameter for low-voltage operation of LCDs.
Viscosity The pentyl chain can affect the rotational viscosity, influencing the switching speed of the liquid crystal.
Mesophase Stability The overall molecular structure derived from this precursor determines the temperature range of the liquid crystalline phases.
Optical Anisotropy The aromatic core contributes to the birefringence, which is crucial for the light-modulating properties of liquid crystals.

Fabrication of Self-Assembled Monolayers (SAMs) for Surface Modification

Derivatives of this compound are also utilized in the fabrication of self-assembled monolayers (SAMs) for the modification of various surfaces. SAMs are highly ordered molecular assemblies that form spontaneously on a substrate, providing a powerful method to control the interfacial properties of materials. The fluorinated nature of these benzoic acid derivatives is particularly advantageous for creating surfaces with low surface energy, leading to hydrophobic and oleophobic characteristics.

The formation of SAMs from this compound derivatives typically involves the chemisorption of the carboxylic acid headgroup onto a suitable substrate, such as metal oxides (e.g., aluminum oxide, silicon dioxide). The molecules then orient themselves with the fluorinated pentyl chains extending away from the surface. This organized structure results in a densely packed monolayer with a well-defined thickness and surface chemistry.

The resulting fluorinated surfaces have a wide range of potential applications in advanced materials science. For example, they can be used to create anti-fouling coatings for biomedical devices, low-friction surfaces for microelectromechanical systems (MEMS), and moisture-repellent layers for electronic components. The ability to precisely control the surface properties at the molecular level makes SAMs a versatile tool for surface engineering.

Parameter Description Effect of this compound Derivative SAMs
Wettability The ability of a liquid to maintain contact with a solid surface.Creates a low-energy surface, resulting in high contact angles for water and oils (hydrophobic and oleophobic).
Adhesion The tendency of dissimilar particles or surfaces to cling to one another.Reduces adhesion, which can be beneficial for anti-sticking and low-friction applications.
Surface Energy The excess energy at the surface of a material compared to the bulk.Significantly lowers the surface energy of the substrate.
Chemical Resistance The ability of a material to resist chemical attack.The fluorinated monolayer can provide a protective barrier against corrosive environments.

2 Fluoro 4 Pentylbenzoic Acid As a Versatile Chemical Synthon in Advanced Organic Synthesis

Strategic Role in the Synthesis of Complex Organic Molecules

2-Fluoro-4-pentylbenzoic acid serves as a crucial starting material in the creation of intricate organic structures. Its unique combination of a carboxylic acid group, a fluorine atom, and a pentyl chain on a benzene (B151609) ring makes it a valuable synthon for chemists. The presence of the fluorine atom, in particular, can significantly alter the electronic and steric properties of the final molecule, which is often desirable in the development of advanced materials and pharmaceuticals.

Intermediate in the Synthesis of Fluorinated Analogs for Bioactive Compound Development

The introduction of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Fluorinated benzoic acid derivatives are recognized as important building blocks in drug discovery and biochemical research. For instance, compounds like 2-fluoro-4-hydroxybenzoic acid are utilized in the synthesis of immunoadjuvants for cancer immunotherapy. Similarly, other fluorinated benzoic acids are key intermediates in the preparation of potent and selective kinase inhibitors.

Building Block for Specialty Chemical and Fine Chemical Production

In the realm of materials science, this compound and its analogs are valuable precursors for the synthesis of specialty chemicals, most notably liquid crystals. The rigid benzoic acid core, combined with a flexible alkyl chain like the pentyl group, is a classic design element for liquid crystalline compounds. The fluorine atom at the 2-position introduces a lateral dipole moment, which can influence the dielectric anisotropy and other physical properties of the resulting liquid crystal material. The synthesis of such materials often involves the esterification of the benzoic acid with various phenolic compounds to create the final mesogenic structures.

The synthesis of these specialized molecules underscores the importance of this compound as a building block that provides a unique combination of properties essential for the development of advanced materials.

Derivatization Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and that of this compound is no exception. It can be readily transformed into a

Chemical Transformations of the Aromatic Ring System

Regioselective Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is substituted with three distinct groups, each influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The interplay of their electronic effects determines the position of substitution for an incoming electrophile. The directing effects of the individual substituents are as follows:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

Fluoro Group (-F): Halogens are an exception to the general rules. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. aakash.ac.inyoutube.com

Pentyl Group (-C₅H₁₁): Alkyl groups are activating and ortho, para-directing due to their electron-donating inductive effect and hyperconjugation. aakash.ac.inleah4sci.com

In this compound, the positions on the aromatic ring are numbered relative to the carboxyl group at position 1. Therefore, the fluoro group is at position 2, and the pentyl group is at position 4. The available positions for substitution are 3, 5, and 6.

The directing effects of the three substituents are in competition. The activating pentyl group and the ortho, para-directing fluoro group will favor substitution at positions 3 and 5. The deactivating carboxyl group will direct incoming electrophiles to positions 3 and 5. Therefore, it is anticipated that electrophilic aromatic substitution on this compound will predominantly occur at the positions ortho to the pentyl group and meta to the carboxyl group, namely positions 3 and 5.

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound based on the combined directing effects of the substituents.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-Fluoro-3-nitro-4-pentylbenzoic acid and 2-Fluoro-5-nitro-4-pentylbenzoic acid
HalogenationBr₂, FeBr₃3-Bromo-2-fluoro-4-pentylbenzoic acid and 5-Bromo-2-fluoro-4-pentylbenzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-2-fluoro-4-pentylbenzoic acid and 5-Acyl-2-fluoro-4-pentylbenzoic acid
SulfonationSO₃, H₂SO₄2-Fluoro-4-pentyl-3-sulfobenzoic acid and 2-Fluoro-4-pentyl-5-sulfobenzoic acid

Dearomatization via Hydrogenation of the Benzoic Acid Core

The aromatic core of this compound can be dearomatized through catalytic hydrogenation to yield the corresponding cyclohexanecarboxylic acid derivative. This reaction typically requires high pressures of hydrogen gas and a noble metal catalyst. The hydrogenation of benzoic acid and its derivatives has been studied using various catalytic systems. nih.govnih.govgoogle.comcabidigitallibrary.orggoogle.com

A significant challenge in the hydrogenation of fluorinated aromatic compounds is the potential for hydrodefluorination, where the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. rsc.org The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of the aromatic ring while preserving the fluoro substituent.

Studies on the hydrogenation of benzoic acid have shown that catalysts such as rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) are effective for the saturation of the aromatic ring. nih.govresearchgate.net Palladium on carbon (Pd/C) has also been used, though it may be less active for the hydrogenation of the carboxylic acid group itself. google.com More recent studies have explored the use of platinum on titania (Pt/TiO₂) for the efficient hydrogenation of benzoic acid under milder conditions. nih.gov

The following table summarizes various catalytic systems that have been employed for the hydrogenation of benzoic acid, which could be adapted for the dearomatization of this compound.

Interactive Data Table: Catalytic Systems for the Hydrogenation of Benzoic Acid

CatalystSolventTemperature (°C)Pressure (bar)Selectivity for Cyclohexanecarboxylic Acid (%)
5% Ru/C1,4-dioxane/water2206986
Rh/CSupercritical CO₂50-100
Pt/TiO₂n-Hexane8050High
Pd/CMolten benzoic acid>17015High

For the hydrogenation of this compound to 2-fluoro-4-pentylcyclohexanecarboxylic acid, careful optimization of the catalyst and reaction conditions would be necessary to minimize the competing hydrodefluorination reaction.

Functional Group Interconversions Involving the Fluoro and Pentyl Substituents

The fluoro and pentyl substituents on the this compound scaffold offer opportunities for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Fluoro Group:

The carbon-fluorine bond in aryl fluorides is generally strong, making nucleophilic aromatic substitution (SNAr) challenging. However, the presence of an electron-withdrawing group, such as the carboxyl group in this compound, can activate the ring towards nucleophilic attack, particularly at the ortho position. masterorganicchemistry.com

Interactive Data Table: Potential Nucleophilic Aromatic Substitution Reactions of the Fluoro Group

NucleophileReagentProduct
HydroxideNaOH2-Hydroxy-4-pentylbenzoic acid
AlkoxideNaOR2-Alkoxy-4-pentylbenzoic acid
AmineRNH₂2-(Alkylamino)-4-pentylbenzoic acid
ThiolateNaSR2-(Alkylthio)-4-pentylbenzoic acid

Reactions of the Pentyl Group:

The pentyl group, being an alkyl chain, can undergo reactions at the benzylic position (the carbon atom directly attached to the aromatic ring). These reactions are often initiated by free radicals.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon of the pentyl group. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction typically cleaves the rest of the alkyl chain and results in the formation of a second carboxylic acid group, yielding 2-fluoro-1,4-benzenedicarboxylic acid. For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon.

Benzylic Halogenation: In the presence of a radical initiator, such as UV light or a peroxide, N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic position of the pentyl group. youtube.comyoutube.comyoutube.com This reaction provides a handle for further functionalization, such as elimination to form an alkene or substitution with various nucleophiles.

Interactive Data Table: Functional Group Interconversions of the Pentyl Substituent

ReactionReagentsProduct
Benzylic OxidationKMnO₄, heat2-Fluoro-1,4-benzenedicarboxylic acid
Benzylic BrominationNBS, peroxide2-Fluoro-4-(1-bromopentyl)benzoic acid

Future Research Directions and Emerging Paradigms for 2 Fluoro 4 Pentylbenzoic Acid

Advancements in Sustainable and Efficient Synthetic Methodologies

The industrial production of fluorinated liquid crystal components often involves multi-step syntheses that can be resource-intensive. The future of synthesizing 2-fluoro-4-pentylbenzoic acid and its derivatives lies in the adoption of green and efficient chemical processes that minimize waste, energy consumption, and the use of hazardous reagents. chemeurope.comsciencedaily.comuni-halle.de

Key Research Thrusts:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling reactive intermediates, and straightforward scalability. nih.govmdpi.comsyrris.com The application of flow reactors to key synthetic steps, such as fluorination, carboxylation, or alkylation, could dramatically increase yield and purity while reducing reaction times and solvent volumes. acs.org

Catalytic C-H Functionalization: A paradigm shift from classical methods requiring pre-functionalized starting materials is the direct, late-stage C-H functionalization. Research into selective catalytic C-H activation for fluorination or alkylation of benzoic acid precursors would represent a more atom-economical and sustainable route, eliminating protective group chemistry and reducing synthetic steps. researchgate.net

Microwave-Assisted Synthesis: Microwave-promoted organic reactions have been shown to accelerate the synthesis of liquid crystalline materials, often leading to higher yields in significantly shorter times compared to conventional heating. rri.res.intandfonline.com This approach is particularly promising for steps like etherification or esterification in the synthesis of final liquid crystal molecules derived from this compound.

Biocatalysis: The use of enzymes for chemical transformations is a cornerstone of green chemistry. Future research may explore enzymatic pathways for the synthesis of precursors or the direct modification of the benzoic acid structure. For instance, certain microorganisms have demonstrated the ability to efficiently convert fluorinated benzoic acids into corresponding amides or benzyl (B1604629) alcohols, transformations that could serve as disruptive technologies in process chemistry. tandfonline.com

Photoinduced Methodologies: Light-mediated reactions, such as photoredox catalysis, can enable transformations under mild conditions. A recently developed photoinduced, low-temperature method for the decarboxylative fluorination of benzoic acids presents a novel and general strategy that could be adapted for related transformations, overcoming the high activation barriers of traditional methods. organic-chemistry.orgnih.govnih.gov

Synthetic Methodology Anticipated Advantages Research Focus
Flow Chemistry Enhanced safety, scalability, process control, reduced wasteIntegration of multi-step syntheses into a single continuous process. nih.govmdpi.com
Catalytic C-H Functionalization High atom economy, fewer synthetic steps, reduced byproductsDevelopment of selective catalysts for direct fluorination and alkylation. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiencyOptimization for key esterification and etherification reactions. rri.res.intandfonline.com
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalystsScreening and engineering of enzymes for specific transformations. tandfonline.com
Photoinduced Reactions Low-temperature operation, novel reactivity, high functional group toleranceApplication to decarboxylative functionalization and C-F bond formation. organic-chemistry.orgnih.gov

Development of Advanced In-Situ Spectroscopic Characterization Techniques

A deeper understanding of the dynamic processes involved in the synthesis and phase behavior of this compound requires analytical techniques capable of real-time monitoring. The development of advanced in-situ spectroscopic methods is crucial for process optimization, quality control, and fundamental studies of liquid crystal phase transitions. patsnap.comdoitpoms.ac.uknzdr.ru

Key Research Thrusts:

In-Situ Raman Spectroscopy: This non-destructive technique is exceptionally well-suited for monitoring crystallization processes and polymorphic transformations in real-time, even in slurries or aqueous solutions. crystallizationsystems.comcrystallizationsystems.com Future applications will involve using fiber-optic probes directly within reaction vessels to track the formation of this compound, identify transient intermediates, and monitor its purification by crystallization, providing invaluable kinetic data. acs.orgmdpi.comnih.gov Low-frequency Raman spectroscopy, which probes lattice vibrations, is particularly valuable for distinguishing between different crystalline forms (polymorphs). acs.org

In-Situ NMR Spectroscopy: Real-time, in-line Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of organic reactions in flow systems. nih.govbruker.commpg.de By incorporating benchtop NMR spectrometers into a flow chemistry setup, researchers can obtain immediate structural and quantitative information. The use of ¹⁹F NMR, in particular, would allow for precise tracking of fluorination reactions, providing insights into reaction mechanisms and kinetics without the need for sample extraction. nih.govresearchgate.net

Combined Calorimetry and Microscopy: The characterization of liquid crystal phases relies heavily on identifying transition temperatures and observing characteristic optical textures. Future research will increasingly utilize systems that couple Differential Scanning Calorimetry (DSC) with polarized light microscopy. patsnap.com This allows for the simultaneous measurement of thermodynamic data (enthalpy changes) and the visual observation of mesophase textures (e.g., nematic, smectic) as a function of temperature, providing a comprehensive understanding of the phase behavior of materials containing this compound. netzsch.com

Technique Information Gained Application Area
In-Situ Raman Spectroscopy Real-time concentration, polymorphism, crystallization kineticsReaction monitoring, process analytical technology (PAT), quality control. crystallizationsystems.commdpi.com
In-Situ NMR Spectroscopy Reaction kinetics, intermediate identification, yield determinationFlow chemistry optimization, mechanistic studies. nih.govresearchgate.net
Coupled DSC-Microscopy Phase transition temperatures, enthalpy, optical texturesLiquid crystal mesophase identification and characterization. patsnap.com

Application of Chemoinformatics and Machine Learning in Compound Design and Property Prediction

The traditional, Edisonian approach to materials discovery is time-consuming and costly. The integration of chemoinformatics and machine learning (ML) offers a transformative paradigm for accelerating the design of new molecules based on the this compound scaffold and predicting their physical properties before synthesis.

Key Research Thrusts:

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing ML models trained on existing data, it is possible to predict key properties of novel derivatives. For liquid crystals, this includes predicting mesophase type, transition temperatures, dielectric anisotropy, and viscosity based solely on molecular structure. Algorithms such as random forests, neural networks, and support vector machines can unravel complex correlations between molecular descriptors and material properties.

Generative Models for Inverse Design: A frontier in materials informatics is the use of generative ML models to perform "inverse design." Instead of predicting the properties of a known molecule, these algorithms can generate novel molecular structures that are optimized to possess a desired set of properties. This approach could be used to design new liquid crystal molecules incorporating the this compound core with, for example, a specific clearing point and high dielectric anisotropy.

Accelerating Quantum Chemical Calculations: While quantum chemical methods like Density Functional Theory (DFT) are powerful for calculating molecular properties, they can be computationally expensive. ML models can be trained on DFT data to create surrogate models that predict these properties (e.g., molecular dipole moments, polarizability) thousands of times faster, enabling high-throughput virtual screening of vast chemical libraries.

Machine Learning Application Objective Potential Impact
QSPR Modeling Predict physical properties (e.g., transition temperatures, viscosity) from molecular structure.Reduces the need for speculative synthesis and characterization.
Generative Models Design novel molecules with a predefined target property profile.Accelerates the discovery of next-generation materials.
Surrogate Modeling Rapidly estimate quantum chemical properties.Enables large-scale virtual screening and property-based library design.

Exploration in Novel Material Science Frontiers and Niche Applications

While fluorinated benzoic acid derivatives are mainstays in liquid crystal displays (LCDs), future research will explore their application in a wider range of advanced materials where the unique properties conferred by the fluoro and pentyl groups can be exploited. The combination of polarity from the fluorine atom and the molecular shape influenced by the pentyl chain can be tailored for specific functions. nih.govbohrium.com

Key Research Thrusts:

Advanced Optical and Photonic Materials: The low viscosity and tailored birefringence of fluorinated liquid crystals make them attractive for applications beyond displays, such as in optical switches, tunable lenses, and beam steering devices for telecommunications and LiDAR systems. spiedigitallibrary.orgmdpi.com Research will focus on formulating mixtures containing this compound derivatives to optimize the electro-optical response for high-speed photonic applications.

Ferroelectric Liquid Crystals (FLCs): The introduction of fluorine can promote the formation of tilted smectic phases (e.g., Smectic C), which are essential for ferroelectric liquid crystals. spiedigitallibrary.org FLCs offer microsecond switching times, far exceeding those of conventional nematic LCs, making them ideal for microdisplays and spatial light modulators. Future work will involve designing chiral derivatives of this compound to induce and optimize ferroelectric properties.

Smart and Functional Surfaces: Liquid crystals can be used to create responsive surfaces where properties like friction or wettability can be controlled by external stimuli (e.g., temperature, electric fields). Derivatives of this compound could be incorporated into polymer-dispersed or polymer-stabilized liquid crystal films to create smart windows with tunable transparency or self-cleaning surfaces.

Anisotropic Conductive Films (ACFs): In electronics manufacturing, ACFs are used to connect display drivers to glass substrates. Dispersing conductive particles within a liquid crystal matrix derived from fluorinated compounds could lead to novel ACFs with switchable conductivity or improved thermal management properties. The specific fluorination pattern can enhance thermal and chemical stability, a desirable trait for electronic applications. spiedigitallibrary.org

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-4-pentylbenzoic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation to introduce the pentyl group into the benzoic acid framework, followed by electrophilic fluorination at the 2-position. For example, alkylation of 4-hydroxybenzoic acid with 1-bromopentane under acidic conditions yields 4-pentylbenzoic acid. Fluorination can then be achieved via Balz-Schiemann reaction using diazotization of an aniline intermediate followed by thermal decomposition of the diazonium tetrafluoroborate salt .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for removing unreacted starting materials. Purity (>98%) can be verified via HPLC (C18 column, acetonitrile/0.1% trifluoroacetic acid mobile phase) and melting point analysis (mp 182–184°C, as observed in structurally similar 4-fluorobenzoic acid derivatives ).

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :
  • NMR : 1^1H NMR should show a singlet for the aromatic proton at the 3-position (δ ~6.8 ppm), a triplet for the pentyl chain’s terminal methyl group (δ ~0.9 ppm), and a multiplet for the fluorine-coupled aromatic proton at the 5-position. 19^{19}F NMR typically exhibits a resonance at δ ~-110 ppm, consistent with ortho-fluorine substitution .
  • IR : A strong carbonyl stretch (C=O) at ~1680 cm1^{-1} and O-H stretch (carboxylic acid) at ~2500–3000 cm1^{-1} are expected. Fluorine substitution reduces symmetry, leading to distinct aromatic C-F vibrations at ~1220 cm1^{-1} .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) for fluorinated benzoic acid derivatives be resolved?

  • Methodological Answer : Discrepancies in reported ΔfH° values (e.g., for 4-fluorobenzoic acid: -420.3 kJ/mol vs. -415.1 kJ/mol) may arise from differences in experimental conditions (solid vs. gas phase) or calibration standards . To resolve these:

Reproducibility : Repeat combustion calorimetry under controlled humidity to avoid hydration effects.

Computational Validation : Compare experimental data with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)) to identify outliers .

Phase-Specific Analysis : Use gas-phase ion energetics (e.g., proton affinity measurements) to isolate phase-dependent contributions .

Q. What experimental strategies can address low yields in the fluorination step of this compound synthesis?

  • Methodological Answer : Low yields (<40%) during fluorination often result from incomplete diazotization or side reactions (e.g., hydrolysis of the diazonium salt). Mitigation strategies include:

Temperature Control : Maintain diazotization at 0–5°C to minimize premature decomposition.

Catalytic Additives : Use NaNO2_2/HBF4_4 in stoichiometric excess (1.2 equiv) to drive the reaction to completion .

In Situ Monitoring : Track reaction progress via UV-Vis spectroscopy (λmax ~400 nm for diazonium intermediates) to optimize reaction time .

Q. How does the pentyl chain influence the mesophase behavior of this compound in liquid crystalline systems?

  • Methodological Answer : The pentyl group enhances hydrophobic interactions and reduces melting points, facilitating smectic phase formation. To characterize mesophases:

Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., crystal-to-smectic A at ~120°C).

Polarized Optical Microscopy (POM) : Observe fan-shaped textures indicative of smectic ordering.
Comparative studies with shorter-chain analogs (e.g., 2-fluoro-4-methylbenzoic acid) show the pentyl chain lowers transition temperatures by ~20°C, improving thermal stability in mesophases .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar aprotic solvents: How to design experiments to clarify?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from trace impurities or polymorphism.

Standardized Protocols : Measure solubility in anhydrous solvents under nitrogen to exclude moisture effects.

Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized vs. commercial samples to detect polymorphic variations.

Quantum Chemical Calculations : Use COSMO-RS simulations to predict solvent interactions and validate experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.